molecular formula C13H17NO4S B2639739 3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one CAS No. 147169-22-0

3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one

Cat. No.: B2639739
CAS No.: 147169-22-0
M. Wt: 283.34
InChI Key: QXTUFIULGGXUHB-UHFFFAOYSA-N
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Description

3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one is a synthetic organic compound characterized by its unique structure, which includes an oxazolone ring and a sulfonyl group attached to a propyl chain. This compound is known for its potential biological activities, such as antimicrobial, antitumor, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one typically involves the following steps:

    Formation of the Oxazolone Ring: The oxazolone ring can be synthesized through the cyclization of amino acids or their derivatives under acidic or basic conditions.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an appropriate nucleophile.

    Propyl Chain Introduction: The propyl chain is attached through alkylation reactions, often using alkyl halides in the presence of a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the oxazolone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxazolones or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. It is also being studied for its antitumor properties, with research indicating its ability to induce apoptosis in cancer cells.

Medicine

In medicine, the compound is being explored for its antiviral properties. Preliminary studies suggest it may inhibit the replication of certain viruses, making it a candidate for antiviral drug development.

Industry

Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one involves its interaction with cellular targets, leading to biological effects. For instance:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

    Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways.

    Antiviral Activity: The compound inhibits viral replication by interfering with viral RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(4-Chlorophenyl)sulfonyl]propyl}-1,3-oxazolan-2-one
  • 3-{1-[(4-Nitrophenyl)sulfonyl]propyl}-1,3-oxazolan-2-one
  • 3-{1-[(4-Methoxyphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one

Uniqueness

Compared to similar compounds, 3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one is unique due to its specific methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in potency, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpropyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-3-12(14-8-9-18-13(14)15)19(16,17)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTUFIULGGXUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N1CCOC1=O)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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